1,1'-[3-(4-chlorophenyl)-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that incorporates multiple functional groups, including acetyl, chlorophenyl, and thiophene moieties
Preparation Methods
The synthesis of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole and thiadiazine rings, followed by the introduction of the acetyl and chlorophenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chlorophenyl groups may facilitate binding to active sites, while the triazole and thiadiazine rings contribute to the overall stability and reactivity of the molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazine derivatives, such as:
- 1-[7-ACETYL-3-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE
- 1-[7-ACETYL-3-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE These compounds share similar structural features but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE makes it particularly interesting for further study and application.
Properties
Molecular Formula |
C18H13ClN4O2S2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-[5-acetyl-3-(4-chlorophenyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C18H13ClN4O2S2/c1-10(24)16-15(14-4-3-9-26-14)22(11(2)25)23-17(20-21-18(23)27-16)12-5-7-13(19)8-6-12/h3-9H,1-2H3 |
InChI Key |
HTDRLGIKCSGCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C(=O)C)C4=CC=CS4 |
Origin of Product |
United States |
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